molecular formula C8H11ClN2O2S B1360375 4-Methanesulfonyl-benzamidine hydrochloride CAS No. 5434-06-0

4-Methanesulfonyl-benzamidine hydrochloride

Cat. No.: B1360375
CAS No.: 5434-06-0
M. Wt: 234.7 g/mol
InChI Key: NWSUEGIXYXLCIR-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-benzamidine hydrochloride is a chemical compound known for its pharmaceutical applications. It is characterized by its methanesulfonyl and benzamidine functional groups. This compound is typically a white crystalline powder and is used in various scientific research fields due to its unique properties .

Preparation Methods

The synthesis of 4-Methanesulfonyl-benzamidine hydrochloride involves the reaction of 4-aminobenzamidine with methanesulfonyl chloride in the presence of a suitable base. This method ensures the formation of the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring consistency and efficiency in the production process.

Chemical Reactions Analysis

4-Methanesulfonyl-benzamidine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methanesulfonyl-benzamidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methanesulfonyl-benzamidine hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as serine proteases, by binding to their active sites and preventing their normal function . This inhibition can affect various biological pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

4-Methanesulfonyl-benzamidine hydrochloride can be compared with other similar compounds, such as benzamidine and its derivatives. . This uniqueness makes it a more versatile compound in scientific research.

Similar compounds include:

Properties

IUPAC Name

4-methylsulfonylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S.ClH/c1-13(11,12)7-4-2-6(3-5-7)8(9)10;/h2-5H,1H3,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSUEGIXYXLCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202712
Record name Benzamidine, p-(methylsulfonyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5434-06-0
Record name Benzamidine, p-(methylsulfonyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5434-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58311
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5434-06-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamidine, p-(methylsulfonyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-Methylsulfonylbenzamidine hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JX7Q989AYB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the main finding of the research paper?

A1: The research focuses on developing a cost-effective and efficient method for synthesizing 4-Methanesulfonyl-benzamidine hydrochloride. The authors successfully synthesized the compound from 4-(methylsulfonyl)benzoic acid through a four-step reaction sequence involving SOCl2, aqueous NH3, POCl3, and NaOMe/NH4Cl. This method resulted in a final yield of 61.2% [].

Q2: What are the advantages of this new synthetic route compared to previous methods?

A2: The paper highlights three key advantages of their method: []

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